molecular formula C14H12Cl2OSn B14181065 Bis[(3-chlorophenyl)methyl]stannanone CAS No. 917803-99-7

Bis[(3-chlorophenyl)methyl]stannanone

Cat. No.: B14181065
CAS No.: 917803-99-7
M. Wt: 385.9 g/mol
InChI Key: MBUUYKCXWDKJEV-UHFFFAOYSA-N
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Description

Bis[(3-chlorophenyl)methyl]stannanone is an organotin compound characterized by the presence of two 3-chlorophenyl groups attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(3-chlorophenyl)methyl]stannanone typically involves the reaction of 3-chlorobenzyl chloride with tin(II) chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2C6H4ClCH2Cl+SnCl2(C6H4ClCH2)2SnCl22 \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{SnCl}_2 \rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{SnCl}_2 2C6​H4​ClCH2​Cl+SnCl2​→(C6​H4​ClCH2​)2​SnCl2​

The product is then purified through recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Bis[(3-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Stannic derivatives with higher oxidation states.

    Reduction: Tin compounds with lower oxidation states.

    Substitution: Compounds with different functional groups replacing the chlorophenyl groups.

Scientific Research Applications

Bis[(3-chlorophenyl)methyl]stannanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of bis[(3-chlorophenyl)methyl]stannanone involves its interaction with molecular targets through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-chlorophenyl)methanol
  • Bis(3-chlorophenyl)methane
  • Bis(3-chlorophenyl)tin dichloride

Uniqueness

Bis[(3-chlorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable tin-carbon bonds makes it valuable in various applications, distinguishing it from other organochlorine compounds.

Properties

CAS No.

917803-99-7

Molecular Formula

C14H12Cl2OSn

Molecular Weight

385.9 g/mol

IUPAC Name

bis[(3-chlorophenyl)methyl]-oxotin

InChI

InChI=1S/2C7H6Cl.O.Sn/c2*1-6-3-2-4-7(8)5-6;;/h2*2-5H,1H2;;

InChI Key

MBUUYKCXWDKJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C[Sn](=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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